- Improvements on the preparation of rebamipide, Jingxi Huagong Zhongjianti, 2010, 40(1), 33-36
Cas no 90098-04-7 (Rebamipide)
Rebamipide Chemical and Physical Properties
Names and Identifiers
-
- Rebamipide
- 2-(4-Chlorobenzoylamino)-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid
- (+-)-1,2-Dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-4-quinolinepropanoic acid
- +-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
- α-[(4-Chlorobenzoyl)Amino]-1,2-Dihydro-2-Oxo-4-Quinolinepropanoic Acid
- (R)-2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-(4-chlorobenzoyl)benzimidazole
- 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid
- 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinone-4-yl]propionic acid
- N-[(4-chlorophenyl)carbonyl]-3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine
- OPC12759
- Proamipide
- REACTIVE ORANGE 122,CINO.ORANGE 122
- REBAMIPIDEREBAMIPIDE
- 2-(4-Chlorobenzamido)-3-[2(1H)-quinolinon-4-yl]propionic Acid
- Mucosta
- Pramipide
- Rebamipide [INN:JAN]
- Rebamipidum [INN-Latin]
- Rebamipide hydrate
- OPC 12759
- 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
- (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-qu
- α-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid (ACI)
- 2-(4-Chloro-benzoylamino)-3-(2-hydroxy-quinolin-4-yl)-propionic acid
- 2-(4-Chloro-benzoylamino)-3-(2-oxo-1,2-dihydro-quinolin-4-yl)-propionic acid
- Rebator
- SR-05000001520
- 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid
- BSPBio_003559
- REBAMIPIDE [WHO-DD]
- STK577121
- OPC 12759 hydrate
- Spectrum3_001959
- 2-[(4-chlorophenyl)carbonylamino]-3-(2-oxidanylidene-1H-quinolin-4-yl)propanoic acid
- HY-B0360
- Tox21_111460_1
- MFCD11114396
- BRD-A15909516-001-03-3
- SR-05000001520-2
- REBAMIPIDE [JAN]
- CCG-39619
- 90098-04-7
- SW199113-2
- NCGC00095161-02
- CHEBI:93814
- 139344-42-6
- 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoicacid
- s2032
- BC164330
- NCGC00095161-04
- NCGC00095161-01
- LR583V32ZR
- UNII-LR583V32ZR
- 2-(4-chlorobenzoylamino)-3-[2(1h)-quinolinon-4-yl] propionic acid
- CHEMBL1697771
- OPC-12759
- HMS3714A15
- 4-Quinolinepropanoicacid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
- 2-[(4-chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- Q-201660
- AKOS005721106
- NSC758955
- R0085
- N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanine
- VS-02924
- Tox21_111460
- STL146407
- (+/-)-2-(4-CHLOROBENZOYLAMINO)-3-(2(1H)-QUINOLINON-4-YL)-PROPIONIC ACID
- SPECTRUM1505310
- 2-[(4-chlorobenzoyl)amino]-3-(2-hydroxyquinolin-4-yl)propanoic acid
- REBAMIPIDE [MI]
- Z2289798874
- AB01275518_02
- BRD-A15909516-001-02-5
- NSC 758955
- BRD-A15909516-001-06-6
- BCP07230
- Rebamipide (JP17/INN)
- 2-(4-chlorobenzoylamino)-3-(2-quinolon-4-yl)propionic acid
- GTPL871
- (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
- Proamipide hydrate
- SBI-0207054.P001
- CAS-90098-04-7
- 4-Quinolinepropanoic acid, 1,2-dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-, (+-)-
- AB01275518_03
- A843443
- MLS006011883
- Mucosta hydrate
- (+/-)-.ALPHA.-(P-CHLOROBENZAMIDO)-1,2-DIHYDRO-2-OXO-4-QUINOLINEPROPIONIC ACID
- Spectrum2_000039
- MFCD00866895
- 4-Quinolinepropanoicacid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
- SPBio_000137
- 111911-87-6 (anhyd.)
- BBL011328
- Rebamipidum
- NCGC00095161-05
- DB11656
- 111911-87-6
- Mucosta (TN)
- AC-6841
- NSC-758955
- OPC-759
- AC-7588
- HMS3655L11
- Q7301602
- HMS1922B20
- DTXCID6025937
- D01121
- AKOS005501649
- SY057250
- SR-05000001520-1
- SMR003309276
- SCHEMBL221527
- NCGC00095161-03
- alpha-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid hydrate
- 2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
- CCRIS 3585
- SR-05000001520-3
- EN300-19651969
- KBio3_002880
- 4-QUINOLINEPROPANOIC ACID, .ALPHA.-((4-CHLOROBENZOYL)AMINO)-1,2-DIHYDRO-2-OXO-
- HMS2090L13
- Pharmakon1600-01505310
- AB01275518-01
- DTXSID8045937
- 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (A+/-)-
- REBAMIPIDE [INN]
- 2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydro-4-quinolyl)propanoic Acid
- 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (+/-)-
- BRD-A15909516-001-07-4
-
- MDL: MFCD00866895
- Inchi: 1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
- InChI Key: ALLWOAVDORUJLA-UHFFFAOYSA-N
- SMILES: O=C1NC2C(=CC=CC=2)C(CC(C(O)=O)NC(C2C=CC(Cl)=CC=2)=O)=C1
Computed Properties
- Exact Mass: 370.07200
- Monoisotopic Mass: 370.072035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 598
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.4
- Topological Polar Surface Area: 95.5
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.394
- Melting Point: 290°C(dec.)(lit.)
- Boiling Point: 695°C at 760 mmHg
- Flash Point: 374.1°C
- Refractive Index: 1.634
- Solubility: DMSO: >5mg/mL
- PSA: 99.26000
- LogP: 2.99810
- Merck: 8124
Rebamipide Security Information
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P264; P270; P301+P310; P321; P330; P405; P501
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- RTECS:VC2518500
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Rebamipide Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Rebamipide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0360-10mM*1mLinDMSO |
Rebamipide |
90098-04-7 | 99.60% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-B0360-500mg |
Rebamipide |
90098-04-7 | 99.94% | 500mg |
¥400 | 2025-04-15 | |
| MedChemExpress | HY-B0360-1g |
Rebamipide |
90098-04-7 | 99.94% | 1g |
¥500 | 2025-04-15 | |
| MedChemExpress | HY-B0360-5g |
Rebamipide |
90098-04-7 | 99.94% | 5g |
¥1620 | 2025-04-15 | |
| AstaTech | 48003-1/G |
2-(4-CHLOROBENZOYLAMINO)-3-(1,2-DIHYDRO-2-OXO-4-QUINOLYL)PROPIONIC ACID |
90098-04-7 | 95% | 1g |
$96 | 2023-09-17 | |
| AstaTech | 48003-5/G |
2-(4-CHLOROBENZOYLAMINO)-3-(1,2-DIHYDRO-2-OXO-4-QUINOLYL)PROPIONIC ACID |
90098-04-7 | 95% | 5g |
$287 | 2023-09-17 | |
| AstaTech | 48003-25/G |
2-(4-CHLOROBENZOYLAMINO)-3-(1,2-DIHYDRO-2-OXO-4-QUINOLYL)PROPIONIC ACID |
90098-04-7 | 95% | 25g |
$861 | 2023-09-17 | |
| S e l l e c k ZHONG GUO | S2032-50mg |
Rebamipide |
90098-04-7 | 99.97% | 50mg |
¥784.55 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028742-1g |
Rebamipide |
90098-04-7 | 98% | 1g |
¥32 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028742-25g |
Rebamipide |
90098-04-7 | 98% | 25g |
¥232 | 2024-05-21 |
Rebamipide Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 2
1.2 10 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
- The solid state of rebamipide: preparation, characterization, and dissolution, Archives of Pharmacal Research, 2016, 39(4), 508-515
Production Method 3
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
- Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation, Organic Process Research & Development, 2018, 22(7), 773-779
Rebamipide Raw materials
- 3-Chlorobenzoyl chloride
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride
- α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid
- Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate
Rebamipide Preparation Products
Rebamipide Suppliers
Rebamipide Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on Rebamipide
Introduction to Rebamipide (CAS No. 90098-04-7) in Modern Pharmaceutical Research
Rebamipide, a compound with the chemical formula C18H20N2O and the CAS number 90098-04-7, has emerged as a significant player in the field of pharmaceutical research and development. This compound, primarily recognized for its mucosal protective properties, has garnered considerable attention due to its potential applications in treating various gastrointestinal disorders. The molecular structure of Rebamipide features a unique blend of pharmacophores that contribute to its therapeutic efficacy, making it a subject of extensive study in both academic and industrial settings.
The primary mechanism of action for Rebamipide revolves around its ability to stimulate the production of mucus and bicarbonate in the gastric mucosa. This protective barrier not only shields the stomach lining from acidic damage but also enhances the overall integrity of the gastrointestinal tract. Recent studies have highlighted the compound's role in modulating various cellular pathways, including those involved in inflammation and tissue repair. Such findings have opened new avenues for exploring Rebamipide's potential beyond its traditional applications.
In recent years, researchers have delved into the pharmacokinetic profile of Rebamipide, aiming to optimize its delivery and efficacy. Advanced computational models have been employed to predict how Rebamipide interacts with biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have been instrumental in formulating more effective dosage regimens and delivery systems, thereby improving patient outcomes.
The therapeutic landscape of gastrointestinal disorders has seen significant advancements with the inclusion of Rebamipide. Its ability to mitigate inflammation and promote mucosal healing has made it a valuable asset in treating conditions such as gastritis and peptic ulcers. Moreover, clinical trials have begun to explore its potential role in managing more complex gastrointestinal diseases, including those linked to chronic inflammation. The results from these trials are promising, suggesting that Rebamipide could become a cornerstone in future treatment strategies.
One of the most intriguing aspects of Rebamipide is its dual-action mechanism. Beyond protecting the gastric mucosa, it has been observed to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This dual functionality makes it a particularly interesting compound for researchers looking to develop multifaceted therapeutic agents. The growing body of evidence supporting these claims underscores the need for further investigation intorebamipide's full therapeutic potential.
The synthesis and characterization of Rebamipide have also seen significant advancements. Modern synthetic techniques have enabled researchers to produce high-purity forms of the compound, facilitating more accurate and reliable experimental studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structural properties of Rebamipide, providing a solid foundation for further research.
The regulatory landscape for Rebamipide has evolved alongside these advancements. Regulatory bodies have taken note of the promising results from clinical trials and are increasingly supportive of further research intorebamipide's applications. This support has led to an increase in funding and resources available forrebamipide-based research, fostering a collaborative environment between academia and industry.
Looking ahead, the future prospects for Rebamipide appear bright. Ongoing research is focused on expanding its therapeutic applications beyond gastrointestinal disorders. Preliminary studies suggest that it may have potential benefits in treating conditions such as inflammatory bowel disease (IBD) and even certain types of cancer. These findings are still in their early stages but hold significant promise for future breakthroughs.
The interdisciplinary nature ofrebamipide research highlights its importance in modern pharmaceutical science. By integrating knowledge from chemistry, biology, medicine, and pharmacology, researchers are able to develop comprehensive understandingsofrebamipide's mechanisms and applications. This collaborative approach is essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.
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